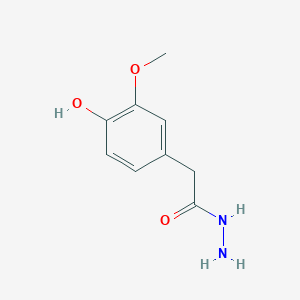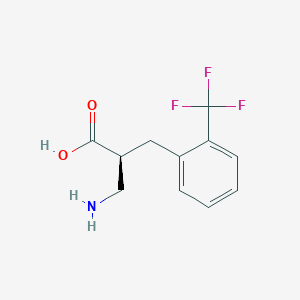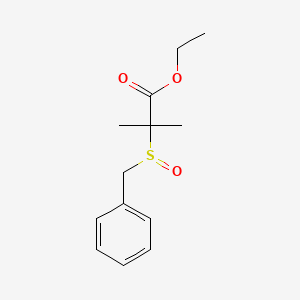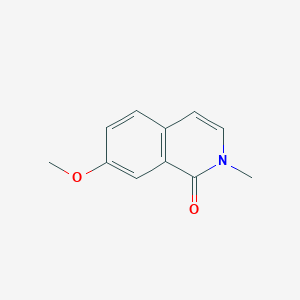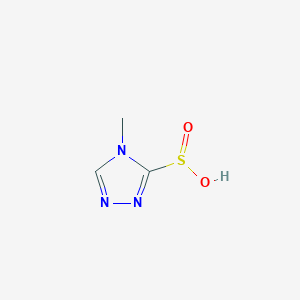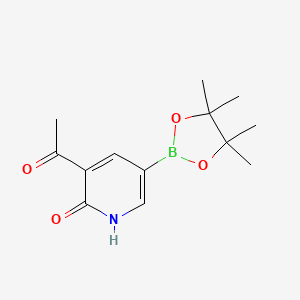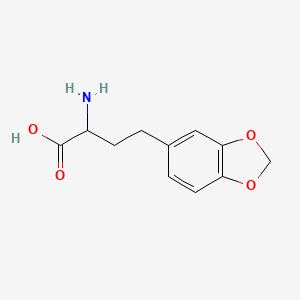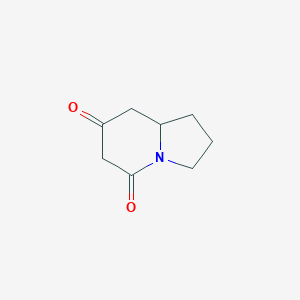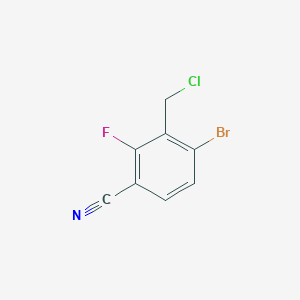
4-Bromo-3-(chloromethyl)-2-fluorobenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-3-(chloromethyl)-2-fluorobenzonitrile is an organic compound that belongs to the class of halogenated benzonitriles. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzonitrile core. The unique combination of these halogens imparts distinct chemical properties to the compound, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-(chloromethyl)-2-fluorobenzonitrile typically involves multi-step organic reactions. One common method includes the halogenation of a suitable benzonitrile precursor. For instance, starting with 2-fluorobenzonitrile, bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. Subsequently, chloromethylation can be carried out using formaldehyde and hydrochloric acid in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like recrystallization and chromatography are often employed to scale up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Bromo-3-(chloromethyl)-2-fluorobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the halogen atoms or the benzonitrile core.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen exchange.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used.
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products: The major products formed depend on the specific reactions and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
4-Bromo-3-(chloromethyl)-2-fluorobenzonitrile has diverse applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of complex molecules for pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of bioactive molecules and probes for studying biological processes.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-Bromo-3-(chloromethyl)-2-fluorobenzonitrile involves its interaction with molecular targets through its halogen atoms and nitrile group. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to specific biological effects. The exact pathways and targets depend on the context of its application, such as in drug design or material science.
Comparaison Avec Des Composés Similaires
- 4-Bromo-3-chlorophenylboronic acid
- 4-Bromo-3-fluorophenol
- Methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate
Comparison: Compared to these similar compounds, 4-Bromo-3-(chloromethyl)-2-fluorobenzonitrile is unique due to the presence of all three halogens (bromine, chlorine, and fluorine) on the benzonitrile core. This unique combination enhances its reactivity and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis and industrial applications.
Propriétés
Formule moléculaire |
C8H4BrClFN |
|---|---|
Poids moléculaire |
248.48 g/mol |
Nom IUPAC |
4-bromo-3-(chloromethyl)-2-fluorobenzonitrile |
InChI |
InChI=1S/C8H4BrClFN/c9-7-2-1-5(4-12)8(11)6(7)3-10/h1-2H,3H2 |
Clé InChI |
GHNIPATTWRWVHX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1C#N)F)CCl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



